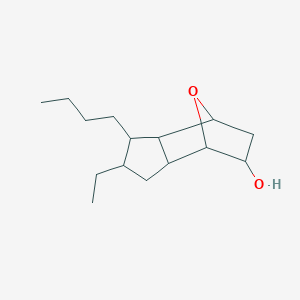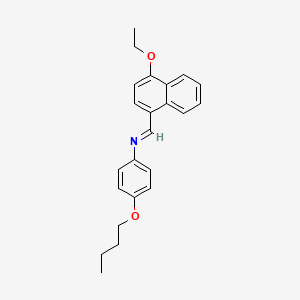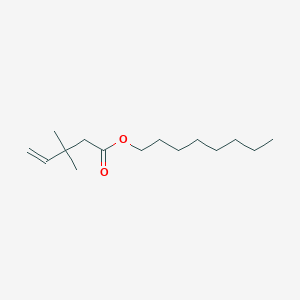![molecular formula C19H14N4O4 B14516891 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide CAS No. 62639-36-5](/img/structure/B14516891.png)
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group, a nitrophenyl group, and a cyclohexa-diene carboxamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide typically involves the reaction of hydrazine derivatives with nitrophenyl compounds under controlled conditions. One common method includes the reaction of a hydrazine derivative with 4-nitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with careful control of temperature and solvent choice to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
Nitro-benzylidene phenazine: Evaluated as a potential dengue virus inhibitor.
Uniqueness
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62639-36-5 |
|---|---|
Formule moléculaire |
C19H14N4O4 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-nitrophenyl)diazenyl]-N-phenylbenzamide |
InChI |
InChI=1S/C19H14N4O4/c24-18-11-6-13(19(25)20-14-4-2-1-3-5-14)12-17(18)22-21-15-7-9-16(10-8-15)23(26)27/h1-12,24H,(H,20,25) |
Clé InChI |
QKOLRZSALIPKOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


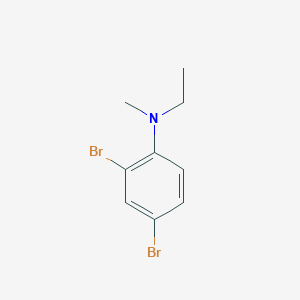
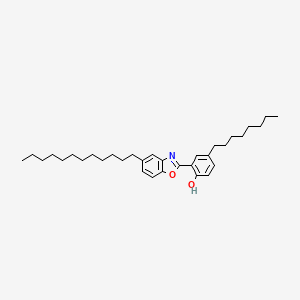



![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)


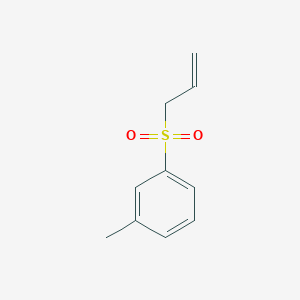
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
